2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid
CAS No.: 25931-47-9
Cat. No.: VC21327596
Molecular Formula: C14H20N2O4
Molecular Weight: 280.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 25931-47-9 |
---|---|
Molecular Formula | C14H20N2O4 |
Molecular Weight | 280.32 g/mol |
IUPAC Name | 2-amino-6-(phenylmethoxycarbonylamino)hexanoic acid |
Standard InChI | InChI=1S/C14H20N2O4/c15-12(13(17)18)8-4-5-9-16-14(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,15H2,(H,16,19)(H,17,18) |
Standard InChI Key | CKGCFBNYQJDIGS-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)N |
Canonical SMILES | C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)N |
Introduction
Chemical Identity and Nomenclature
2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid is a modified L-lysine molecule with a benzyloxycarbonyl (Cbz or Z) protecting group attached specifically to the epsilon (ε) amino group while leaving the alpha (α) amino group unprotected. This selective protection pattern makes it an invaluable tool in controlled peptide synthesis and protein chemistry.
The compound has several registry identifiers and is known by multiple synonyms across scientific literature:
Table 1.1: Identification Parameters and Registered Names
Parameter | Value |
---|---|
CAS Number | 1155-64-2 |
Molecular Formula | C₁₄H₂₀N₂O₄ |
Molecular Weight | 280.32 g/mol |
PubChem CID | 1715626 |
MDL Number | MFCD00002638 |
InChI Key | CKGCFBNYQJDIGS-LBPRGKRZSA-N |
Common synonyms include N6-Cbz-L-Lysine, H-Lys(Z)-OH, N6-[(benzyloxy)carbonyl]-L-lysine, N-epsilon-CBZ-L-LYSINE, Nε-Z-L-lysine, ε-(Benzyloxycarbonyl)-L-lysine, and 2-amino-6-(phenylmethoxycarbonylamino)hexanoic acid . The systematic IUPAC name reflects its stereochemistry and structural features as (S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoic acid .
Physical and Chemical Properties
2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid possesses distinctive physical and chemical characteristics that make it suitable for various biochemical applications.
Table 2.1: Physical and Chemical Properties
The compound's structure features a carboxylic acid group, a free alpha amino group, and an epsilon amino group protected by the benzyloxycarbonyl moiety. This selective protection is crucial for controlled peptide synthesis, allowing specific reactions at the alpha position while preventing unwanted reactions at the epsilon position . The benzyloxycarbonyl group consists of a benzyl group attached to a carbamate functionality, providing both stability and selective cleavability under appropriate conditions.
Synthesis Methods
Several synthetic approaches have been developed for the preparation of 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid, with each method offering specific advantages depending on the scale and application requirements.
Direct Protection Method
The most straightforward approach involves selective protection of the epsilon amino group of L-lysine using benzyl chloroformate (Z-Cl) under controlled conditions:
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L-lysine is dissolved in a mixture of water and an organic solvent (typically THF)
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Base (sodium bicarbonate or sodium hydroxide) is added to maintain alkaline conditions
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Benzyl chloroformate is added slowly while maintaining low temperature (0-5°C)
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The pH is carefully controlled to achieve selective epsilon-amino protection
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The product is isolated through pH adjustment, extraction, and purification
Schiff Base Intermediate Method
A more selective approach utilizing a p-anisaldehyde Schiff base intermediate has been reported in patent literature:
Table 3.1: Key Parameters for Schiff Base Method
Parameter | Optimal Condition |
---|---|
Base equivalent | 0.95 to 1.15 molar equivalent per mole of lysine |
Preferred base | Lithium hydroxide |
Temperature range | -5°C to room temperature (optimally 0°C) |
pH for hydrolysis | pH 2.0 (using concentrated HCl) |
Schiff base formation | Using p-anisaldehyde |
This method allows for more controlled protection strategies, particularly useful for creating differentially protected lysine derivatives . The Schiff base temporarily protects the alpha amino group, allowing selective reaction at the epsilon position.
Enzymatic Approaches
Enzymatic and biotransformation methods have also been described for modifications of N6-Cbz-L-lysine, demonstrating the compound's versatility as a substrate:
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Oxidation using Providencia alcalifaciens cells (as a substitute for snake venom oxidase)
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Reduction of the resulting keto acid using L-2-hydroxyisocaproate dehydrogenase
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NADH regeneration using formate dehydrogenase from Candida boidinii
This enzymatic approach exemplifies how N6-Cbz-L-lysine can serve as a platform for creating more complex lysine derivatives with high stereospecificity.
Applications in Biochemical Research
2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid serves numerous critical functions in biochemical research and pharmaceutical development.
Peptide Synthesis
The primary application of this compound is in peptide synthesis, where it serves as a building block with the following advantages:
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Allows incorporation of lysine residues with protected side chains
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Prevents unwanted reactions at the epsilon amino group
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Enables orthogonal protection strategies in complex peptide synthesis
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Facilitates selective deprotection under specific conditions
Biotransformations
The compound serves as a substrate for various enzymatic transformations:
Table 4.1: Enzymatic Activities with N6-Cbz-L-Lysine
Enzyme | Source | Activity with N6-Cbz-L-Lysine |
---|---|---|
Lysyl oxidase | Trichoderma viride | Very low activity |
L-Amino acid oxidase | Crotalus adamanteus venom | High activity |
L-2-Hydroxyisocaproate dehydrogenase | Lactobacillus confusus | Active with oxidation products |
Oxidase | Providencia alcalifaciens | Good activity |
These enzymatic transformations allow for the creation of modified lysine derivatives with specific stereochemistry, as demonstrated in the conversion to CBZ-L-oxylysine with 95% yield and 98.5% optical purity .
Pharmaceutical Applications
As a protected amino acid derivative, the compound serves important functions in pharmaceutical research:
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Development of lysine-containing peptide therapeutics
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Creation of prodrugs requiring selective deprotection
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Design of enzyme inhibitors and receptor ligands
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Reference standard for analytical characterization of lysine-containing compounds
Related Derivatives and Analogues
Several important derivatives of 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid have been developed for specialized applications in peptide chemistry and biochemical research.
Table 5.1: Key Derivatives of N6-Cbz-L-Lysine
These derivatives expand the utility of the basic N6-Cbz-L-lysine structure:
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N-Boc-N'-Cbz-L-lysine provides orthogonal protection with different deprotection conditions for the alpha (Boc) and epsilon (Cbz) amino groups, facilitating selective deprotection strategies in complex peptide synthesis .
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N6-Carbobenzoxy-L-lysine N-Carboxyanhydride is particularly valuable for ring-opening polymerization reactions to create polypeptides with controlled architecture .
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2,6-Bis(((benzyloxy)carbonyl)amino)hexanoic acid offers complete protection of both amino groups, useful when total protection is required during certain synthetic steps .
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N6-Cbz-L-Lysine benzyl ester hydrochloride protects both the carboxyl and epsilon amino groups, leaving only the alpha amino position available for reaction—ideal for C-terminal peptide growth strategies .
For optimal stability and integrity, the compound should be:
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Stored in a dark place
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Kept sealed in dry conditions
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Maintained at room temperature
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Potentially stored under inert atmosphere for long-term preservation
Analytical Characterization
Multiple analytical techniques are employed for the identification, characterization, and purity assessment of 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid.
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR): Provides structural confirmation with characteristic signals for:
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Aromatic protons from the benzyl group (7.2-7.4 ppm in ¹H NMR)
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Methylene protons of the benzyl group (around 5.0 ppm)
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Alpha proton of the amino acid (3.6-3.8 ppm)
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Epsilon methylene protons adjacent to the carbamate nitrogen
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Mass Spectrometry: Typically shows:
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Molecular ion peak at m/z 281 [M+H]⁺
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Fragmentation patterns revealing loss of the Cbz group
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Infrared Spectroscopy: Displays characteristic bands for:
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Carbamate C=O stretch (around 1690 cm⁻¹)
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Carboxylic acid C=O stretch (around 1730 cm⁻¹)
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N-H stretching bands
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Aromatic C=C stretching
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Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is frequently used for purity assessment, typically employing:
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Reverse-phase columns (C18)
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Mobile phases consisting of water/acetonitrile gradients with acid modifiers
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UV detection at 210-220 nm (absorption of carbamate and phenyl groups)
Physical Property Determination
Physical property measurements include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume